molecular formula C9H14N2O2 B1468019 (1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)methanol CAS No. 1341675-84-0

(1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)methanol

Cat. No.: B1468019
CAS No.: 1341675-84-0
M. Wt: 182.22 g/mol
InChI Key: QTUMRVLMJSWVQJ-UHFFFAOYSA-N
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Description

The compound "(1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)methanol" features a pyrazole core substituted at the 1-position with a tetrahydrofuran-3-ylmethyl group and at the 4-position with a hydroxymethyl group.

Properties

IUPAC Name

[1-(oxolan-3-ylmethyl)pyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c12-6-9-3-10-11(5-9)4-8-1-2-13-7-8/h3,5,8,12H,1-2,4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUMRVLMJSWVQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CN2C=C(C=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(1-((Tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)methanol , a compound featuring a pyrazole ring with a tetrahydrofuran moiety, has garnered attention due to its diverse biological activities. Pyrazoles are known for their pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor effects. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound's structure consists of a pyrazole ring substituted with a hydroxymethyl group and a tetrahydrofuran moiety, which enhances its solubility and potential interaction with biological targets. The molecular formula is C11_{11}H14_{14}N2_{2}O, with a molecular weight of 194.24 g/mol.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to This compound have demonstrated efficacy against various bacterial and fungal strains. In a comparative study, it was found that derivatives containing the pyrazole structure showed inhibition against pathogens such as E. coli and Aspergillus niger .

Compound NameStructure FeaturesBiological Activity
3-(Hydroxymethyl)pyrazoleHydroxymethyl group on pyrazoleAntimicrobial, anti-inflammatory
Tetrahydrofuran derivativesTetrahydrofuran ringSolvent properties, potential drug carriers
4-PyrazolylmethanolPyrazole ring with hydroxymethyl groupAntioxidant, enzyme inhibition

2. Anti-inflammatory Effects

The anti-inflammatory potential of This compound has been highlighted in several studies. For example, compounds within this class have shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . The presence of the hydroxymethyl group is believed to enhance this activity by facilitating interactions with inflammatory pathways.

3. Antitumor Properties

Recent investigations have suggested promising antitumor activities for pyrazole derivatives. Studies have reported that compounds similar to This compound can inhibit the proliferation of cancer cell lines such as HeLa and HepG2 . The mechanism involves modulation of key signaling pathways associated with cancer progression.

The biological activity of This compound is largely attributed to its ability to interact with specific molecular targets. These include enzymes involved in inflammatory responses and cellular proliferation pathways. The compound's structure allows it to bind effectively, modulating the activity of these targets.

Case Studies

Several case studies have been conducted to evaluate the biological effects of pyrazole derivatives:

  • Alpha-Amylase Inhibition : A study demonstrated that related compounds exhibited significant alpha-amylase inhibition, outperforming standard controls like acarbose . This suggests potential applications in diabetes management.
  • Antifungal Activity : Another investigation focused on the antifungal potency against various strains, revealing effective inhibition rates comparable to established antifungal agents .
  • Cytotoxicity Assessment : In vitro cytotoxicity tests indicated that certain derivatives had selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .

Scientific Research Applications

Structural Characteristics

The compound features a pyrazole ring, which is known for its diverse biological activities, combined with a tetrahydrofuran moiety. This structural combination may enhance solubility and influence interactions with biological targets, making it a candidate for therapeutic applications.

Potential Therapeutic Uses

Research indicates that compounds with pyrazole rings exhibit significant biological activities, including:

  • Anti-inflammatory : Studies suggest that pyrazole derivatives can inhibit inflammatory pathways, offering potential for treating conditions like arthritis.
  • Analgesic : The compound may also possess pain-relieving properties.
  • Antitumor : Preliminary studies indicate efficacy in inhibiting cancer cell growth.

The incorporation of the tetrahydrofuran unit could further enhance these activities by improving pharmacokinetic properties such as absorption and distribution.

Case Studies

  • Anti-inflammatory Activity : A study demonstrated that pyrazole derivatives could reduce inflammation markers in animal models, suggesting potential for development into anti-inflammatory drugs.
  • Antitumor Efficacy : Research on similar pyrazole compounds showed promise in inhibiting tumor growth in vitro, warranting further investigation into (1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)methanol’s effects on cancer cells.

Agricultural Applications

The compound's biological properties may extend to agricultural chemistry, particularly as a potential pesticide or herbicide. Pyrazole derivatives have been noted for their ability to disrupt pest metabolism or inhibit plant pathogens.

Research Insights

  • Pesticidal Activity : Investigations into structurally similar compounds have shown effective pest control mechanisms, suggesting that this compound could be explored as a novel agrochemical.

Chemical Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. Understanding these synthetic routes is crucial for optimizing yields and purity for practical applications.

Synthetic Route Description
Step 1Formation of the tetrahydrofuran moiety through cyclization reactions involving diols.
Step 2Introduction of the pyrazole ring via condensation reactions with hydrazine derivatives.
Step 3Functionalization to introduce the hydroxymethyl group at the desired position on the pyrazole ring.

Interaction Studies

Understanding how this compound interacts with biological targets is essential for elucidating its mechanism of action. Interaction studies typically focus on:

  • Binding Affinity : Assessing how well the compound binds to specific receptors or enzymes.
  • Mechanism of Action : Investigating how binding alters biological pathways or cellular functions.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Molecular Comparisons

The table below summarizes key structural features and molecular data for related pyrazole-methanol derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol 1-methyl, 3-phenyl, 4-methanol C₁₁H₁₂N₂O 188.23 Laboratory reagent; CAS 499770-87-5
(1-Ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol 1-ethyl, 3-thiophene, 4-methanol C₁₀H₁₂N₂OS 208.28 Lab use (discontinued); ≥95% purity
(1-(2,4-Difluorophenyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol 1-(2,4-difluorophenyl), 3-pyridinyl, 4-methanol C₁₅H₁₁F₂N₃O 287.26 Pharmacological research (synonym: SALOR-INT L450626-1EA)
Target Compound: (1-((Tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)methanol 1-(tetrahydrofuran-3-ylmethyl), 4-methanol C₁₀H₁₆N₂O₂* ~212.25 (estimated) Hypothetical: Enhanced solubility due to oxygen-rich substituents N/A

*Estimated based on analogous structures.

Key Observations:
  • In contrast, the tetrahydrofuran group in the target compound may improve aqueous solubility. Fluorine/Pyridine Moieties: The difluorophenyl and pyridinyl groups in suggest possible bioactivity, as fluorine atoms and nitrogen-containing rings are common in pharmaceuticals. Alkyl Chains: Methyl () and ethyl () groups at the 1-position reduce steric hindrance compared to bulkier substituents like tetrahydrofuran-methyl.
  • Molecular Weight : The target compound (~212 g/mol) falls within the range of its analogs (188–287 g/mol), aligning with typical drug-like properties.

Physicochemical Properties

  • Solubility : The tetrahydrofuran-methyl group’s ether oxygen may enhance solubility in polar solvents compared to purely aromatic analogs (e.g., ).
  • Stability : Alkyl substituents (methyl, ethyl) generally improve stability over reactive groups, as seen in and .

Preparation Methods

Pyrazole Core Formation and Substitution

A common approach involves the reaction of substituted acetophenones with hydrazine derivatives to form pyrazole rings. For example, substituted acetophenones can be reacted with diethyl oxalate and potassium tert-butoxide in tetrahydrofuran (THF) to give ethyl 2,4-dioxo-4-arylbutanoates, which upon reaction with phenylhydrazine yield ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates. These intermediates serve as precursors for further transformations.

Introduction of Hydroxymethyl Group via Reduction

The ester or carboxylate group at the 3-position of the pyrazole ring can be reduced to the corresponding hydroxymethyl group using lithium aluminum hydride (LiAlH4) in THF. This step converts pyrazole-3-carboxylates into (1,5-diphenyl-1H-pyrazol-3-yl)methanol derivatives with high yields (up to 88%).

Typical reduction procedure:

  • Dissolve pyrazole-3-carboxylate (10 mmol) in diethyl ether.
  • Add dropwise to a cold solution of LiAlH4 (20 mmol) in diethyl ether at 0 °C.
  • Stir for 1 hour at 0 °C.
  • Quench with saturated ammonium chloride solution.
  • Extract with diethyl ether, wash, dry, and evaporate solvent to obtain the alcohol.

Alternative Synthetic Routes via Suzuki Coupling

In related pyrazole chemistry, Suzuki cross-coupling reactions have been used to attach substituted pyrazole rings to aromatic systems. For example, the reaction of pyrazole boronic acid pinacol esters with bromo-substituted aromatic nitriles in the presence of palladium catalysts in THF-water mixtures has been reported. Although this method is more relevant to aryl-substituted pyrazoles, it demonstrates the versatility of palladium-catalyzed coupling in pyrazole functionalization.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Pyrazole ring formation Acetophenone + diethyl oxalate + phenylhydrazine in THF/EtOH 65-80 Formation of pyrazole-3-carboxylate intermediates
2 Reduction of ester to alcohol LiAlH4 in diethyl ether, 0 °C, 1 h ~88 Converts carboxylate to hydroxymethyl group
3 N-1 alkylation (inferred) Base deprotonation + tetrahydrofuran-3-ylmethyl halide Not specified Requires mild conditions to preserve THF ring
4 Suzuki coupling (related) Pd catalyst, THF-water, base Up to 85 For aryl substitution on pyrazole ring

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)methanol
Reactant of Route 2
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(1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.